molecular formula C22H18O11 B191280 Gallocatechin gallate CAS No. 5127-64-0

Gallocatechin gallate

Cat. No. B191280
CAS RN: 5127-64-0
M. Wt: 458.4 g/mol
InChI Key: WMBWREPUVVBILR-GHTZIAJQSA-N
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Description

Gallocatechin gallate is the ester of gallocatechin and gallic acid and a type of catechin . It is an epimer of epigallocatechin gallate (EGCG). In a high-temperature environment, an epimerization change is likely to occur, because heating results in the conversion from EGCG to GCG .


Synthesis Analysis

Two novel EGCG glycosides (EGCG-G1 and EGCG-G2) were chemoselectively synthesized by a chemical modification strategy . The chemical shift of C-4′′ was observed at 137.1 ppm, and coupling appeared to have occurred between C-4′′ and H-1′′′ (4.87 ppm, d, J = 9.0 Hz) of the glucosyl residue, which indicated that the glucosyl residue had been attached to C-4′′ of the EGCG .


Chemical Reactions Analysis

The chemical stability of EGCG was determined using high-performance liquid chromatography (HPLC); color (L⁎, a⁎, b⁎ color space) was monitored; and physical stability of amorphous EGCG was tracked using powder X-ray diffractometry (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) . Storage conditions influenced epimerization and oxidation, two major reactions that occurred in EGCG solid-state degradation .


Physical And Chemical Properties Analysis

The physical and chemical stability of amorphous EGCG stored at selected temperature (25–80°C) and relative humidity (0–97% RH) conditions were assessed . Three different crystalline forms of EGCG were found upon recrystallization, dependent on the storage conditions .

Scientific Research Applications

Xanthine Oxidase Inhibition and Uric Acid Management Gallocatechin gallate (GCG) has been identified as a natural xanthine oxidase (XO) inhibitor. Research demonstrates that GCG can effectively lower uric acid levels by inhibiting XO activity and reducing the production of superoxide anion radicals in the catalytic system. This positions GCG as a potential dietary supplement or medicinal component for managing conditions related to uric acid, such as gout (Zhang et al., 2022).

Antioxidant and Enzyme Modulation Activities GCG is noted for its remarkable antioxidant capacity and its interaction with various metabolic enzymes. It exhibits inhibitory effects on enzymes such as achethylcholinesterase (AChE) and α-glycosidase (α-Gly), which are pivotal in metabolic processes. Molecular docking studies reinforce GCG's potential in therapeutic applications targeting metabolic disorders, showcasing its versatility beyond being a mere antioxidant (Taslimi et al., 2020).

Modulation of Metalloproteinase Activity and Gene Expression GCG influences the activity of metalloproteinases like MMP-9, critical in tissue remodeling and inflammatory processes. Studies reveal that the structural and stereochemical properties of GCG and its analogs are crucial in modulating MMP-9 activity and gene expression, highlighting its therapeutic potential in inflammatory and degenerative conditions (Dell’Agli et al., 2005).

Squalene Epoxidase Inhibition and Cholesterol Management The inhibitory effect of GCG on squalene epoxidase, a key enzyme in cholesterol biosynthesis, signifies its role in managing cholesterol levels. This unique property of GCG contributes to its potential in creating therapeutic strategies for hypercholesterolemia (Abe et al., 2000).

Anticancer Properties and DNA Interaction GCG's interaction with cellular DNA and its ability to mobilize endogenous metal ions like copper suggest a complex mechanism underlying its anticancer properties. These interactions lead to oxidative degradation of DNA, implicating GCG as a potential agent in cancer chemoprevention and therapy (Farhan et al., 2016).

Antiviral Effects and Inhibition of Viral Replication Studies indicate that GCG can effectively inhibit the replication of viruses like the pseudorabies virus by interfering with the viral entry and release stages. This finding opens avenues for GCG as a potential antiviral agent, especially in the context of emerging viral strains against which vaccines offer incomplete protection (Bo et al., 2023).

Safety And Hazards

Gallocatechin gallate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The tea polyphenol EGCG showing anti-aging properties was demonstrated to be implicated in modulating gut–brain communication by attenuating the hypothalamic–pituitary–adrenal (HPA) axis and enhancing the content of short-chain fatty acids . Further studies regarding their biological activity are in progress .

properties

IUPAC Name

[(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBWREPUVVBILR-GHTZIAJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336201
Record name Gallocatechin gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gallocatechin gallate

CAS RN

5127-64-0
Record name Gallocatechin gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5127-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallocatechin gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005127640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallocatechin gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALLOCATECHIN GALLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C056HB16M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Galloylgallocatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,620
Citations
I Ikeda, M Kobayashi, T Hamada, K Tsuda… - Journal of Agricultural …, 2003 - ACS Publications
It has been known that tea catechins, (−)-epicatechin (1), (−)-epigallocatechin (2), (−)-epicatechin gallate (3), and (−)-epigallocatechin gallate (4) are epimerized to(−)-catechin (5), (−)-…
Number of citations: 196 pubs.acs.org
Y Sugita-Konishi, Y Hara-Kudo, F Amano… - … et Biophysica Acta (BBA …, 1999 - Elsevier
We studied the effects of six catechin derivatives (catechin, epigallocatechin, epicatechin, epicatechin gallate, epigallocatechin gallate (EGCg) and gallocatechin gallate (GCg)) in green …
Number of citations: 108 www.sciencedirect.com
CH Ko, KM Lau, WY Choy… - Journal of Agricultural and …, 2009 - ACS Publications
In this study, three tea catechins, epigallocatechin (EGC), gallocatechin (GC), and gallocatechin gallate (GCG), were investigated for their effects on bone metabolism. The effects of the …
Number of citations: 74 pubs.acs.org
X Wu, G Zhang, M Hu, J Pan, A Li, Y Zhang - Food Hydrocolloids, 2020 - Elsevier
… Here, the anti-glycation potential and mechanism of gallocatechin gallate (GCG) as an active ingredient of green tea were investigated. It was found that GCG exhibit good scavenging …
Number of citations: 27 www.sciencedirect.com
X Song, M Ni, Y Zhang, G Zhang, J Pan, D Gong - Food chemistry, 2021 - Elsevier
Inhibition of tyrosinase activity contributes to the control of food browning and skin pigmentation diseases. Herein, the inhibitory mechanism of epigallocatechin-3-gallate (EGCG) and …
Number of citations: 57 www.sciencedirect.com
X Wu, H Ding, X Hu, J Pan, Y Liao, D Gong… - Journal of Functional …, 2018 - Elsevier
… In this study, gallocatechin gallate (GCG) was found to exert strong inhibition on α-amylase and α-glucosidase in the mixed-type and non-competitive manners, respectively. GCG could …
Number of citations: 83 www.sciencedirect.com
WL Hung, S Wang, S Sang, X Wan, Y Wang, CT Ho - Food chemistry, 2018 - Elsevier
… Furthermore, an 8C-ascorbyl adduct derived from gallocatechin gallate was also found in … The epimerization of EGCG was carried out to prepare gallocatechin gallate (GCG) in large …
Number of citations: 28 www.sciencedirect.com
H Peng, F Shahidi - Food Chemistry, 2023 - Elsevier
The oxidative decomposition/degradation of two main tea flavanols, EGCG/GCG and ECG/CG, was studied in alkaline solution under ultrasonic-assisted thermal conditions. The study …
Number of citations: 5 www.sciencedirect.com
L Xie, Y Guo, B Cai, J Yang - Medicinal Chemistry Research, 2013 - Springer
Compared with epigallocatechin gallate (EGCG), its epimer gallocatechin gallate (GCG) is more stable and more bioactive, even when least contained in green tea. In this study, EGCG …
Number of citations: 21 link.springer.com
J Haginaka, H Tabo, M Ichitani, T Takihara… - … of Chromatography A, 2007 - Elsevier
Uniformly-sized, molecularly imprinted polymers (MIPs) for (−)-epigallocatechin gallate (EGCg), -epicatechin gallate (ECg) and -gallocatechin gallate (GCg) were prepared by a multi-…
Number of citations: 48 www.sciencedirect.com

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